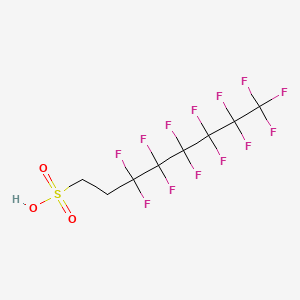

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonic acid

Description

¹⁹F NMR Analysis

¹H NMR Analysis

Infrared (IR) Spectroscopy

| Bond/Vibration | Wavenumber (cm⁻¹) |

|---|---|

| S=O asymmetric stretch | 1220–1250 |

| C-F stretch | 1100–1200 |

| S-O stretch | 1040–1060 |

| C-H bend (CH₂) | 1450–1480 |

DFT-calculated IR spectra match experimental data, confirming the sulfonic acid group’s dominance in hydrogen bonding.

Crystallographic Properties and Conformational Analysis

Crystallographic studies of ammonium 6:2 fluorotelomer sulfonate (NH₄⁺ salt) reveal:

- Space group : P2₁/c.

- Unit cell parameters :

- Hydrogen-bonding network : Each ammonium ion donates four H-bonds to sulfonate oxygens from adjacent molecules, forming a 2D layered structure.

Conformational analysis shows:

- The perfluorinated chain adopts a planar zigzag conformation with C-C-C angles of 112°–116°.

- The ethyl sulfonate group rotates freely in solution but becomes fixed in the crystal lattice due to H-bonding.

This structural rigidity explains the compound’s low solubility in water (0.8 g/L at 25°C) and thermal stability up to 220°C.

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F13O3S/c9-3(10,1-2-25(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIONGDJUYAYOPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CH2CH2SO3H, C8H5F13O3S | |

| Record name | 6:2 FTSA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067331 | |

| Record name | 6:2 Fluorotelomer sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

27619-97-2 | |

| Record name | 1H,1H,2H,2H-Perfluorooctanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27619-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | THPFOS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027619972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6:2 Fluorotelomer sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THPFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E5JL7S7WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Fluorination of Octanesulfonic Acid

One of the primary methods involves the fluorination of octanesulfonic acid using fluorinating agents such as sulfur tetrafluoride (SF4) or elemental fluorine (F2). The process typically requires:

- Reagents : Octanesulfonic acid and fluorinating agent

- Conditions : Controlled temperature and pressure to manage the reactivity of fluorine

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Fluorination of Octanesulfonic Acid | High yield; direct introduction of fluorine | Requires careful handling of reactive fluorine |

| Use of Fluorinated Alkyl Halides | Relatively simple; can use existing compounds | May require purification steps |

| Electrochemical Fluorination | Precise control over reaction conditions | Equipment costs; may have lower yields |

Research Findings

Recent studies have focused on optimizing these preparation methods to enhance yield and minimize environmental impact. For instance:

Optimization Studies : Researchers have explored varying reaction conditions such as temperature and solvent choice to improve yields during the fluorination process.

Environmental Considerations : There is ongoing research into developing greener alternatives for traditional fluorination methods to reduce hazardous waste.

Chemical Reactions Analysis

Types of Reactions: 1H,1H,2H,2H-Perfluorooctanesulfonic Acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of perfluorooctanoic acid.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Reagents such as sodium hydroxide and potassium carbonate are often used in substitution reactions.

Major Products Formed:

Oxidation: Perfluorooctanoic acid.

Substitution: Various substituted perfluorooctanesulfonic acid derivatives.

Scientific Research Applications

Persistence and Bioaccumulation Studies

Research indicates that 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonic acid exhibits significant persistence in the environment due to its chemical structure. Studies have shown that it can bioaccumulate in aquatic organisms. For instance:

- Study Reference : A study by Wirth et al. (2020) highlighted the compound's detection in various environmental matrices including water and sediment samples from contaminated sites. The findings suggest a need for monitoring due to potential ecological risks .

Analytical Chemistry

The compound serves as a target analyte in various analytical methods aimed at detecting PFAS in environmental samples. Its unique fluorinated structure allows for specific identification using techniques such as:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : This method has been widely adopted for quantifying PFAS levels in environmental samples due to its sensitivity and selectivity.

Table 1: Analytical Methods for Detection of Tridecafluorooctane-1-sulfonic Acid

| Method | Sensitivity | Application Area |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | High | Water and soil analysis |

| Solid Phase Extraction (SPE) | Moderate | Sample preparation |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Low | Volatile organic compounds |

Toxicological Studies

Toxicological assessments have identified potential health risks associated with exposure to this compound. Animal studies have demonstrated various biological effects:

- Study Findings : Research conducted on rodents revealed liver toxicity and immune system impacts at varying doses . These studies underscore the necessity for further investigation into the long-term health effects on humans.

Human Health Risk Assessments

The compound has been included in health risk assessments focusing on PFAS exposure pathways. Regulatory bodies are evaluating its potential as a contaminant of concern due to:

- Endocrine Disruption : Evidence suggests that exposure may disrupt hormonal functions in humans and wildlife .

Surfactants and Coatings

Due to its surfactant properties, this compound is utilized in various industrial applications:

- Coating Formulations : It is used in water-repellent coatings for textiles and paper products.

- Firefighting Foams : The compound is also a component of certain firefighting foams designed to suppress flammable liquid fires.

Table 2: Industrial Uses of Tridecafluorooctane-1-sulfonic Acid

| Application Area | Description |

|---|---|

| Textile Coatings | Enhances water repellency |

| Paper Products | Provides grease resistance |

| Firefighting Foams | Suppresses flammable liquid fires |

Mechanism of Action

The mechanism of action of 1H,1H,2H,2H-Perfluorooctanesulfonic Acid involves its interaction with various molecular targets and pathways. It is known to bind to proteins and disrupt cellular processes, leading to potential toxic effects . The compound’s high affinity for binding to serum albumin and other proteins is a key factor in its biological activity .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of Selected Sulfonic Acid Compounds

Key Observations:

- Fluorination and Chain Length: The target compound (6:2 FTS) has a partially fluorinated C8 chain (6 fluorinated carbons, 2 non-fluorinated), whereas PFOS is fully fluorinated. PFBS, with a shorter C4 chain, exhibits lower persistence and toxicity but may lack performance in high-temperature applications .

- Physicochemical Properties: 6:2 FTS has a critical micelle concentration (CMC) of ~0.1–1 mM, similar to PFOS but higher than non-ionic surfactants like Triton X-100 (CMC ~0.2 mM) . MSA, a non-fluorinated sulfonic acid, has a lower molecular weight and higher acidity (pKa = −1.9) but lacks the hydrophobic stability of fluorinated analogs .

Environmental and Regulatory Considerations

- Persistence and Toxicity :

- Regulatory Status :

Industrial and Economic Factors

- Cost and Availability: 6:2 FTS is priced at $235/250 mg (Santa Cruz Biotechnology), while its ammonium salt (CAS 59587-39-2) costs €728/500 mg . PFOS alternatives like Fumetrol®21 (containing 6:2 FTS) are marketed at 1–5 wt% concentrations, reflecting cost-effectiveness in metal plating .

Biological Activity

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonic acid (commonly referred to as PFOS) is a member of the per- and polyfluoroalkyl substances (PFAS) family. These compounds are characterized by their carbon-fluorine bonds which confer unique properties such as hydrophobicity and lipophobicity. PFOS has been widely used in various industrial applications due to its surfactant properties. However, concerns regarding its environmental persistence and biological effects have prompted extensive research into its biological activity.

- Chemical Formula :

- Molecular Weight : 500.2 g/mol

- CAS Number : 1763-23-1

Biological Activity Overview

PFOS exhibits a range of biological activities that have raised concerns regarding its toxicity and potential health effects. Key areas of biological activity include:

- Endocrine Disruption : PFOS has been shown to interfere with hormonal systems in various organisms. Studies indicate that it can disrupt thyroid hormone levels and affect reproductive health in wildlife and humans .

- Toxicity : Research has demonstrated that PFOS is toxic to aquatic organisms. For example, it has been linked to developmental toxicity in fish and amphibians . The compound's persistence in the environment leads to bioaccumulation in food chains.

- Immunotoxicity : Evidence suggests that PFOS can impair immune function. Animal studies have reported reduced vaccine efficacy and altered immune responses following exposure .

- Carcinogenic Potential : While direct evidence linking PFOS to cancer in humans is limited, animal studies have indicated a potential for promoting tumor growth .

Case Study 1: Aquatic Toxicity

A study conducted on zebrafish (Danio rerio) exposed to PFOS revealed significant developmental abnormalities including malformations and reduced survival rates at concentrations as low as 0.1 mg/L. The study highlighted the compound's impact on embryonic development and its potential ecological consequences .

Case Study 2: Human Health Impacts

A cohort study involving residents near contaminated sites showed elevated levels of PFOS in serum samples correlated with increased cholesterol levels and thyroid dysfunctions. This study underscores the compound's bioaccumulation potential and its association with metabolic disorders .

Data Table: Summary of Biological Effects

Environmental Persistence

PFOS is highly persistent in the environment due to its strong carbon-fluorine bonds which resist degradation. It has been detected in various environmental matrices including water bodies and soil samples globally . Its resistance to degradation raises concerns about long-term ecological impacts and human exposure through contaminated water sources.

Regulatory Status

Due to its hazardous nature and widespread environmental presence, PFOS has been classified as a persistent organic pollutant (POP) under international agreements such as the Stockholm Convention. Many countries have implemented restrictions on its use and are actively seeking alternatives .

Q & A

Basic Research: What synthetic routes are recommended for producing 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonic acid with ≥90% purity?

Methodological Answer:

The compound is typically synthesized via fluorotelomerization, where perfluoroalkyl iodide intermediates undergo sulfonation. Key steps include:

- Precursor Preparation : Start with 6:2 fluorotelomer iodide (e.g., 1H,1H,2H,2H-perfluorooctyl iodide) and react with sulfur trioxide under controlled anhydrous conditions .

- Purification : Use recrystallization in fluorinated solvents (e.g., hexafluoroisopropanol) or column chromatography (silica gel with 0.1% trifluoroacetic acid modifier) to remove unreacted precursors.

- Purity Verification : Confirm purity via (characteristic peaks at δ -80 to -120 ppm for CF/CF groups) and HPLC-MS (retention time alignment with certified standards, e.g., Cayman Chemical’s ≥90% purity specifications) .

Basic Research: What analytical techniques are optimal for structural and quantitative characterization?

Methodological Answer:

Advanced Research: How does the environmental persistence of this compound compare to PFOS/PFOA, and what methods assess its degradation pathways?

Methodological Answer:

- Persistence : Shorter half-life (t ~2–5 years in soil) compared to PFOS (t >20 years) due to fewer CF groups. However, microbial degradation studies show limited mineralization, producing stable intermediates like 6:2 fluorotelomer alcohol .

- Degradation Analysis :

Advanced Research: How can researchers resolve contradictions in reported bioaccumulation factors (BAFs) across studies?

Methodological Answer:

Discrepancies arise from variations in experimental models (e.g., fish vs. mammalian systems) and matrix effects. Mitigation strategies:

- Standardized Exposure Models : Use OECD Test Guideline 305 for aquatic bioaccumulation (e.g., rainbow trout BAFs measured at 15°C vs. 25°C).

- Matrix-Specific Calibration : Correct for organic carbon content in sediment studies using solid-phase microextraction (SPME) .

- Interlaboratory Validation : Cross-validate BAFs via round-robin trials with harmonized LC-MS/MS protocols .

Basic Research: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Exposure Controls : Use fume hoods, PPE (nitrile gloves, fluoropolymer-coated lab coats), and closed-system transfers to minimize inhalation/contact .

- Storage : Store at -20°C in PTFE-lined containers to prevent hydrolysis; monitor stability via quarterly checks .

- Waste Disposal : Incinerate at ≥1100°C with alkaline scrubbers to prevent HF emissions .

Advanced Research: What mechanistic insights explain its surfactant efficiency compared to non-fluorinated analogs?

Methodological Answer:

- Critical Micelle Concentration (CMC) : Lower CMC (~0.1 mM vs. 1–10 mM for hydrocarbon surfactants) due to strong hydrophobic perfluorinated chains. Measure via surface tension assays (Wilhelmy plate method) .

- Interfacial Behavior : Use neutron reflectometry to quantify adsorption at air-water interfaces; fluorinated tails reduce interfacial energy by ~40 mN/m compared to SDS .

Advanced Research: How do regulatory frameworks (e.g., EU REACH) impact its use in academic research?

Methodological Answer:

- Restrictions : Classified under PFAS regulatory proposals (e.g., EU 2023/1608); exemptions require justification for "essential use" in non-alternative applications (e.g., firefighting foam R&D) .

- Documentation : Maintain detailed logs of synthetic pathways, waste streams, and alternatives explored (e.g., shorter-chain PFAS or silicone surfactants) for compliance audits .

Advanced Research: What strategies improve reproducibility in toxicity studies involving this compound?

Methodological Answer:

- Dosing Consistency : Use sonication to disperse aggregates in aqueous media; verify homogeneity via dynamic light scattering (DLS).

- Endpoint Harmonization : Align with OECD guidelines (e.g., TG 211 for Daphnia magna immobilization) and report lipid-normalized tissue concentrations .

- Positive Controls : Include PFOS (CAS 1763-23-1) in parallel assays to benchmark responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.